molecular formula C18H18N4O5S B10896638 methyl 5-[(2-methoxy-6-{(E)-[(3-methyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)imino]methyl}phenoxy)methyl]furan-2-carboxylate

methyl 5-[(2-methoxy-6-{(E)-[(3-methyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)imino]methyl}phenoxy)methyl]furan-2-carboxylate

Cat. No.: B10896638
M. Wt: 402.4 g/mol
InChI Key: VHSVOKJYKQYBJT-DJKKODMXSA-N
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Description

Methyl 5-[(2-methoxy-6-{(E)-[(3-methyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)imino]methyl}phenoxy)methyl]furan-2-carboxylate is a complex organic compound with a unique structure that includes a furan ring, a triazole ring, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

Common reagents used in these reactions include methanesulfonic acid, phenylhydrazine hydrochloride, and various solvents such as methanol .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-[(2-methoxy-6-{(E)-[(3-methyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)imino]methyl}phenoxy)methyl]furan-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Methyl 5-[(2-methoxy-6-{(E)-[(3-methyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)imino]methyl}phenoxy)methyl]furan-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 5-[(2-methoxy-6-{(E)-[(3-methyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)imino]methyl}phenoxy)methyl]furan-2-carboxylate involves its interaction with specific molecular targets and pathways. The triazole ring and other functional groups in the compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other triazole-containing molecules and furan derivatives, such as:

Uniqueness

Methyl 5-[(2-methoxy-6-{(E)-[(3-methyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)imino]methyl}phenoxy)methyl]furan-2-carboxylate is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C18H18N4O5S

Molecular Weight

402.4 g/mol

IUPAC Name

methyl 5-[[2-methoxy-6-[(E)-(3-methyl-5-sulfanylidene-1H-1,2,4-triazol-4-yl)iminomethyl]phenoxy]methyl]furan-2-carboxylate

InChI

InChI=1S/C18H18N4O5S/c1-11-20-21-18(28)22(11)19-9-12-5-4-6-14(24-2)16(12)26-10-13-7-8-15(27-13)17(23)25-3/h4-9H,10H2,1-3H3,(H,21,28)/b19-9+

InChI Key

VHSVOKJYKQYBJT-DJKKODMXSA-N

Isomeric SMILES

CC1=NNC(=S)N1/N=C/C2=C(C(=CC=C2)OC)OCC3=CC=C(O3)C(=O)OC

Canonical SMILES

CC1=NNC(=S)N1N=CC2=C(C(=CC=C2)OC)OCC3=CC=C(O3)C(=O)OC

Origin of Product

United States

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